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Compound of Interest

Compound Name: 1,6-Naphthyridine-3,8-diamine

CAS No.: 1864060-88-7

Cat. No.: B1461873

Get Quote

Executive Summary
The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal

chemistry, offering a distinct bioisosteric alternative to quinolines, isoquinolines, and

quinazolines. Its strategic nitrogen placement (N1, N6) confers unique electronic properties that

enhance aqueous solubility and hydrogen bond acceptance capacity without significantly

increasing lipophilicity.

This guide details the technical roadmap for discovering novel 1,6-naphthyridine-based entities

(NBEs), focusing on Type II Kinase Inhibitors and Antiviral Agents. It moves beyond classical

Friedländer synthesis to explore modular, high-throughput-amenable synthetic platforms (e.g.,

the Ditriflate Gateway) and provides validated protocols for structure-activity relationship (SAR)

optimization.
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The 1,6-naphthyridine core (diazanaphthalene) is distinguished by its dipole moment and

basicity profiles. Unlike the 1,5- or 1,8-isomers, the 1,6-arrangement allows for specific binding

modes in ATP-binding pockets of kinases:

N1 Position: Often acts as a hydrogen bond acceptor for the hinge region backbone (e.g.,

interaction with Val/Ala residues).

N6 Position: Modulates pKa (approx. 3.8–4.0), improving solubility in acidic media

(lysosomes/gastric) compared to quinoline analogs.

C5/C7 Vectors: Critical for accessing the "selectivity pocket" (DFG-out conformation) in

kinases or the hydrophobic cleft in viral integrases.

SAR Logic & Pharmacophore Mapping
The following diagram illustrates the functionalization logic for a Type II Kinase Inhibitor based

on the 1,6-naphthyridine core.
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Figure 1: Pharmacophore mapping for kinase inhibition. The N1 nitrogen anchors the molecule,

while C7 functionalization drives selectivity.
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Traditional methods like the Skraup reaction often require harsh conditions and offer limited

regioselectivity. For modern library generation, we utilize the Ditriflate Gateway Strategy. This

approach allows for the sequential, regioselective functionalization of the ring system, enabling

rapid "scaffold hopping."

The Ditriflate Gateway Protocol
This method constructs a highly reactive 1,6-naphthyridine-5,7-ditriflate intermediate, which can

undergo iterative cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanism of Action:
Precursor Assembly: Condensation of 4-aminonicotinates with malonates or acetates.

Activation: Conversion of the resulting 5,7-dione to the ditriflate using triflic anhydride (

).

Differentiation: The C7-triflate is electronically more deficient and sterically accessible,

reacting first (at lower temperatures), followed by the C5-triflate.
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Figure 2: The Ditriflate Gateway workflow for rapid library generation.
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Experimental Protocols
Synthesis of 1,6-Naphthyridine-5,7-ditriflate
Objective: Create the electrophilic core for diversification.

Reagents:

1,6-naphthyridine-5,7(6H,8H)-dione (1.0 eq)

Trifluoromethanesulfonic anhydride (

, 4.0 eq)

Pyridine (6.0 eq)

Dichloromethane (DCM, anhydrous)

Procedure:

Suspension: Suspend the dione (2.0 g, 12.3 mmol) in anhydrous DCM (40 mL) at 0°C under

nitrogen.

Base Addition: Add pyridine (5.9 mL, 73.8 mmol) dropwise. The suspension may clear

slightly.

Activation: Add

(8.3 mL, 49.2 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the ditriflate is

highly non-polar).

Workup: Quench with saturated

(cold). Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.
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Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is an unstable white

solid; store at -20°C under argon.

Causality Check:Why 4.0 eq of

? The dione tautomerizes; excess reagent ensures complete O-triflylation of both tautomeric
hydroxyls and drives the equilibrium away from the amide form.

Biological Validation: Type II Kinase Assay (AXL/c-Met)
Objective: Evaluate potency (

) and selectivity.[1]

Method: FRET-based LanthaScreen™ Eu Kinase Binding Assay. Rationale: Type II inhibitors

bind the DFG-out conformation. Binding assays are often more sensitive for Type II inhibitors

than activity assays because they directly measure displacement of a tracer, independent of

ATP concentration (which is high in cells).

Protocol:

Reagents: Kinase (AXL or c-Met), Eu-anti-tag antibody, AlexaFluor® 647-labeled Kinase

Tracer.

Plating: Dispense 5

L of test compound (1,6-naphthyridine derivative) in 1% DMSO into 384-well plates.

Master Mix: Add 5

L of Kinase/Antibody mixture. Incubate 15 min.

Tracer: Add 5

L of Tracer.

Incubation: Incubate 60 min at Room Temp.

Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex:

340 nm, Em: 665 nm/615 nm).
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Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response

curve.

Case Study: Optimization of FGFR4 Inhibitors
Recent work has highlighted the utility of 1,6-naphthyridin-2-ones as covalent inhibitors of

FGFR4, a target in hepatocellular carcinoma.

Data Summary: Impact of C7-Substitution The table below demonstrates how modifying the C7

position of the 1,6-naphthyridine core affects potency and metabolic stability (Data adapted

from recent literature [1, 2]).

Compound ID C7 Substituent
FGFR4

(nM)
(min, Human
Microsomes)

Notes

Naph-1 -H >1000 >60 Inactive core

Naph-12 Phenyl 45 12
High potency,

rapid metabolism

Naph-19g
2,6-dichloro-3,5-

dimethoxyphenyl
1.2 48

Lead Candidate:

Steric bulk

protects

metabolic soft

spots; Halogens

fill hydrophobic

pocket.

Interpretation: The 1,6-naphthyridine scaffold provides the rigid template. The introduction of

the electron-rich dimethoxyphenyl group at C7 (via the Suzuki coupling described in Section 2)

creates a critical "molecular clamp" interaction, while the chlorines prevent oxidative

metabolism on the phenyl ring.

Future Outlook: PROTACs and Beyond
The 1,6-naphthyridine scaffold is currently being adapted for PROTAC (Proteolysis Targeting

Chimera) linkers. The solvent-exposed C2 or C3 positions offer ideal attachment points for
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PEG linkers to recruit E3 ligases (e.g., Cereblon), allowing for the degradation of "undruggable"

targets rather than simple inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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